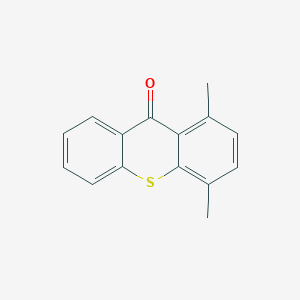

1,4-dimethyl-9H-thioxanthen-9-one

Description

Significance of the Thioxanthenone Scaffold in Contemporary Heterocyclic Chemistry

The thioxanthen-9-one (B50317) core, a sulfur analog of xanthone (B1684191), is a significant heterocyclic scaffold. wikipedia.org Its structure, consisting of a dibenzo-γ-thiopyrone framework, imparts unique electronic and photophysical properties that have been harnessed in a variety of applications. Thioxanthones are recognized for their utility as photoinitiators in polymerization processes, a critical technology in fields ranging from coatings and adhesives to 3D printing and dentistry. acs.orgresearchgate.netepo.org

The thioxanthen-9-one structure can mediate reactions through triplet energy transfer, hydrogen atom transfer, or single electron transfer. chemicalbook.com This versatility has led to its use in a wide array of chemical transformations, including photoisomerization, photocycloadditions, and photoredox catalysis. chemicalbook.com Furthermore, the thioxanthone scaffold has been identified as a valuable framework in medicinal chemistry, with derivatives showing potential as antitumor agents. nih.govacs.org The ability to functionalize the thioxanthen-9-one core at various positions allows for the fine-tuning of its properties, making it a versatile building block in the design of new materials and therapeutic agents. nih.gov

Overview of Substituted Thioxanthen-9-ones in Modern Chemical Research

The substitution pattern on the thioxanthen-9-one ring system plays a crucial role in determining the compound's chemical and physical properties. Researchers have extensively explored the synthesis and application of various substituted thioxanthen-9-ones to optimize their performance in specific applications.

A significant area of research has been the development of thioxanthone-based photoinitiators for both free-radical and cationic photopolymerization. mdpi.com For instance, derivatives such as 2,4-diethyl-9H-thioxanthen-9-one have been investigated as efficient Type II photoinitiators, which operate in conjunction with a co-initiator, typically an amine. mdpi.com The substitution on the thioxanthone core influences the absorption characteristics, the efficiency of intersystem crossing to the reactive triplet state, and the interaction with other components of the polymerization system. capes.gov.br

Beyond photopolymerization, substituted thioxanthones are being explored for their potential in other advanced applications. For example, specific derivatives have been investigated as organic photocatalysts and for their use in organic electroluminescent devices. mdpi.comgoogle.com The synthesis of these substituted compounds often involves multi-step reaction sequences, including Ullmann condensation, Suzuki coupling, and Buchwald-Hartwig amination, to introduce a wide range of functional groups onto the thioxanthen-9-one scaffold. nih.gov

Research Focus on 1,4-Dimethyl-9H-Thioxanthen-9-one within the Context of Advanced Chemical Science

Within the diverse family of substituted thioxanthenones, this compound represents a specific derivative with two methyl groups positioned on one of the benzene (B151609) rings. While research on this particular isomer is not as extensive as for some other derivatives like the 2,4-diethyl or 2-isopropyl analogues, its study is important for understanding the structure-property relationships within this class of compounds.

The placement of the methyl groups at the 1 and 4 positions can influence the molecule's steric and electronic properties. These substitutions can affect the planarity of the tricyclic system, which in turn can alter its photophysical behavior, such as its absorption and emission spectra, and its efficiency as a photoinitiator. The study of this compound contributes to a more comprehensive understanding of how subtle changes in the substitution pattern on the thioxanthen-9-one core can lead to significant differences in chemical reactivity and potential applications.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is limited in publicly available literature, general properties can be inferred from related thioxanthenone compounds.

| Property | Value |

| Molecular Formula | C15H12OS |

| Molecular Weight | 240.32 g/mol |

| General Appearance | Likely a pale yellow solid, similar to other thioxanthones. |

| Solubility | Expected to be soluble in common organic solvents and concentrated sulfuric acid. wikipedia.org |

This table is generated based on the general properties of thioxanthenone derivatives and the specific molecular formula of this compound.

Synthesis of Thioxanthenone Derivatives

The synthesis of thioxanthen-9-one and its derivatives can be achieved through several established chemical routes. A common method involves the acid-catalyzed condensation of a substituted thiosalicylic acid with a corresponding aromatic compound. For example, the synthesis of 2,4-diethyl-9H-thioxanthen-9-one is achieved by reacting 2,2'-dithiosalicylic acid with 1,3-diethylbenzene (B91504) in the presence of concentrated sulfuric acid and polyphosphoric acid. chemicalbook.com

Another versatile approach is the Ullmann condensation followed by cyclization. This involves the reaction of a 2-halobenzoic acid with a substituted thiophenol, followed by cyclization using a strong acid. The synthesis of various substituted thioxanthen-9-ones often utilizes palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce amine functionalities.

The general synthetic strategy for this compound would likely involve the reaction of a suitably substituted thiosalicylic acid derivative with 1,4-dimethylbenzene (p-xylene) or the reaction of a 2-halobenzoic acid with 2,5-dimethylthiophenol followed by cyclization.

Spectroscopic Data of a Related Compound: 2,4-Diethyl-9H-thioxanthen-9-one

| Spectroscopic Data for 2,4-Diethyl-9H-thioxanthen-9-one | |

| Melting Point | 66-70 °C |

| Boiling Point | 235 °C (decomposes) |

| SMILES String | CCc1cc(CC)c2Sc3ccccc3C(=O)c2c1 |

| InChI Key | BTJPUDCSZVCXFQ-UHFFFAOYSA-N |

Data obtained from Sigma-Aldrich for 2,4-Diethyl-9H-thioxanthen-9-one. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

25942-61-4 |

|---|---|

Molecular Formula |

C15H12OS |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1,4-dimethylthioxanthen-9-one |

InChI |

InChI=1S/C15H12OS/c1-9-7-8-10(2)15-13(9)14(16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3 |

InChI Key |

LJNGVJDUUJJAOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Thioxanthen 9 One Systems

Redox Chemistry of the Thioxanthen-9-one (B50317) Core

The thioxanthen-9-one scaffold can undergo both reduction and oxidation reactions, targeting the carbonyl group and the sulfur atom, respectively. These transformations are fundamental to its role as a photosensitizer and in the synthesis of novel materials.

Reduction Mechanisms Leading to Thioxanthenes and Thioxanthen-9-ols

The reduction of the carbonyl group in thioxanthen-9-ones can lead to two primary products: thioxanthenes or thioxanthen-9-ols. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

For instance, the reduction of thioxanthen-9-one to thioxanthen-9-ol can be achieved using sodium borohydride (B1222165) (NaBH4) in a mixture of isopropyl alcohol and tetrahydrofuran (B95107) (THF) at reflux. chemspider.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. A proposed mechanism involves the transfer of a hydride from NaBH4 to the electrophilic carbon of the carbonyl group, followed by protonation of the resulting alkoxide upon workup to yield the corresponding alcohol, thioxanthen-9-ol.

Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH4) in the presence of aluminum chloride (AlCl3) can reduce the thioxanthen-9-one all the way to thioxanthene (B1196266). chemicalbook.com This more extensive reduction likely proceeds through the initial formation of the thioxanthen-9-ol, which is then further deoxygenated. The thioxanthen-9-ol can also be converted to thioxanthene through disproportionation upon heating. tandfonline.com

The photochemical reduction of thioxanthen-9-one in the presence of an amine co-initiator can also occur, proceeding through a charge-transfer or exciplex intermediate to form a thioxanthyl ketyl radical. tandfonline.com This radical can then lead to the formation of thioxanthenol or a pinacol (B44631) dimer.

Table 1: Reduction Products of Thioxanthen-9-one Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Thioxanthen-9-one | NaBH4, Isopropyl alcohol, THF | Thioxanthen-9-ol | chemspider.com |

| Thioxanthen-9-one | LiAlH4, AlCl3, THF | Thioxanthene | chemicalbook.com |

| 2-Propoxythioxanthen-9-one | Dibutyltin chloro hydride | 2-Propoxythioxanthene | tandfonline.com |

| 2-Chloro-4-methylthioxanthen-9-one | Dibutyltin chloro hydride | 2-Chloro-4-methylthioxanthene | tandfonline.com |

Oxidation of the Sulfur Atom to Sulfone Derivatives

The sulfur atom in the thioxanthen-9-one core is susceptible to oxidation, typically yielding the corresponding thioxanthen-9-one 10,10-dioxide (a sulfone). This transformation significantly alters the electronic properties of the molecule.

A common method for this oxidation involves the use of hydrogen peroxide in acetic acid. google.com The reaction proceeds by the electrophilic attack of the peroxy acid (formed in situ) on the nucleophilic sulfur atom. This process can be catalyzed by various metal catalysts or can proceed under metal-free conditions. For example, tantalum carbide can catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Another approach utilizes urea-hydrogen peroxide and phthalic anhydride (B1165640) for a metal-free oxidation. organic-chemistry.org

The oxidation of thioxanthenes can also be achieved using photocatalysis with visible light and molecular oxygen, with riboflavin (B1680620) tetraacetate acting as a metal-free photocatalyst. nih.gov This environmentally benign method provides high to quantitative yields of the corresponding thioxanthones. Furthermore, a palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones offers a direct route to thioxanthone 10,10-dioxides. nih.gov

The resulting sulfones, such as thioxanthen-9-one-10,10-dioxide, exhibit distinct photochemical properties. For instance, the triplet excited state of thioxanthen-9-one-10,10-dioxide is highly reactive and can undergo hydrogen abstraction reactions. ufba.br

Table 2: Oxidation Products of Thioxanthen-9-one Systems

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Thioxanthen-9-one | Hydrogen peroxide, Acetic acid | Thioxanthen-9-one 10,10-dioxide | google.com |

| 9H-Thioxanthene | Riboflavin tetraacetate, Visible light, O2 | 9H-Thioxanthen-9-one | nih.gov |

| Substituted Benzophenones | Pd(dppf)Cl2, Na2S2O4, DMSO | Thioxanthone 10,10-dioxides | nih.gov |

| Sulfides | Tantalum carbide, 30% H2O2 | Sulfones | organic-chemistry.org |

Radical and Ionic Reaction Pathways

Thioxanthen-9-one and its derivatives are well-known for their ability to participate in radical and ionic reactions, particularly upon photochemical excitation. These pathways are central to their application as photoinitiators in polymerization processes.

Hydrogen Abstraction Mechanisms

Upon absorption of UV light, thioxanthen-9-one can be promoted to an excited triplet state (³TX*), which is a powerful hydrogen abstractor. ufba.brnih.gov This triplet state can abstract a hydrogen atom from a suitable donor molecule, such as an alcohol, an amine, or an allyl monomer, to generate a thioxanthyl ketyl radical and a radical derived from the donor. ufba.brnih.gov

The efficiency of hydrogen abstraction is influenced by the nature of the lowest triplet excited state (n,π* or π,π), with the n,π state being generally more reactive. ufba.br For thioxanthen-9-one-10,10-dioxide, the high reactivity of its triplet state is attributed to the n,π* character of the carbonyl chromophore. ufba.br

In the context of photopolymerization, the hydrogen abstraction from a monomer initiates the formation of radical species that can propagate the polymerization chain. nih.govfrontiersin.org For example, in the presence of allyl-type monomers, the triplet thioxanthen-9-one abstracts a hydrogen from the α-methylene group of the allyl monomer, generating a primary allyl radical. nih.gov

Table 3: Hydrogen Abstraction Reactions Involving Thioxanthen-9-one Systems

| Thioxanthen-9-one Derivative | Hydrogen Donor | Key Intermediate(s) | Application/Outcome | Reference |

|---|---|---|---|---|

| Thioxanthen-9-one | Amines | Thioxanthyl ketyl radical | Photopolymerization | tandfonline.com |

| Thioxanthen-9-one-10,10-dioxide | Alcohols, Phenols | Ketyl radical, Phenoxyl radicals | Formation of long-lived radical species | ufba.br |

| Thioxanthen-9-one | Allyl monomers | Primary allyl radicals | Initiation of polymerization | nih.gov |

| Substituted Indoles | Thioxanthen-9-one (sensitizer) | 1,4- or 1,5-diradical | Dearomative HAT/cyclization cascade | nih.gov |

Electron Transfer Processes

In addition to hydrogen abstraction, electron transfer is another crucial photochemical pathway for thioxanthen-9-one derivatives. mdpi.comacs.org When paired with a suitable electron donor (co-initiator), such as an amine, the excited triplet state of thioxanthen-9-one can act as an electron acceptor. aip.org

This electron transfer process leads to the formation of a thioxanthen-9-one radical anion and a radical cation of the donor. The feasibility of this process is governed by the redox potentials of the interacting species, as described by the Rehm-Weller equation. mdpi.com The subsequent reactions of these radical ions can initiate polymerization or other chemical transformations.

The solvent can also play a significant role in these processes. In polar solvents, electron transfer can be favored, while in non-polar solvents, other pathways might dominate. aip.org Furthermore, in strongly acidic solutions, protonated thioxanthen-9-one ions can exist, leading to different primary photoproducts and subsequent reaction channels upon photolysis. aip.org

Thioxanthen-9-one derivatives can also act as electron donors in photosensitization processes, transferring an electron from their excited state to an electron acceptor, such as an onium salt. mdpi.com This leads to a photoredox reaction where the photosensitizer is oxidized and the onium salt is reduced, a process utilized in cationic photopolymerization. acs.org

Table 4: Electron Transfer Parameters for Thioxanthen-9-one Derivatives

| Thioxanthen-9-one Derivative | Role | Co-reactant | Key Process | Reference |

|---|---|---|---|---|

| 2,4-Diethyl-thioxanthen-9-one derivatives | Electron Acceptor | Amines (EDB, NPG) | Type II photoinitiation | mdpi.com |

| 2,4-Diethyl-thioxanthen-9-one derivatives | Electron Donor | Onium salts (iodonium, sulfonium) | Photosensitization of onium salts | mdpi.com |

| Thioxanthen-9-one | Electron Acceptor | Diphenylamine (B1679370) (DPA) | Multistep photochemical reaction | aip.org |

| Amine-substituted thioxanthones | Photosensitizer | Iodonium (B1229267) salt (IOD) | Free-radical photopolymerization | acs.org |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of the thioxanthen-9-one core are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of a wide range of derivatives.

Nucleophilic substitution reactions are also a valuable tool for functionalizing the thioxanthen-9-one scaffold. mdpi.com For instance, the bromine atom in 2-bromo-9H-thioxanthen-9-one can be displaced by various nucleophiles. Buchwald-Hartwig coupling reactions have been successfully employed to synthesize thioxanthone derivatives by reacting 2-bromo-9H-thioxanthen-9-one with different amine donors. nih.gov Similarly, 3-chloro-thioxanthen-9-one-10,10-dioxide can undergo nucleophilic substitution with piperidines or piperazines under microwave conditions to yield the corresponding 3-substituted derivatives. nih.gov These substitution reactions are crucial for tuning the photophysical and photochemical properties of thioxanthen-9-ones for specific applications.

Table 5: Substitution Reactions on the Thioxanthen-9-one Core

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| 9H-Thioxanthen-9-one | Bromine, Iodine, Acetic acid | Electrophilic Substitution | 2-Bromo-9H-thioxanthen-9-one | nih.gov |

| 2-Bromo-9H-thioxanthen-9-one | Phenoxazine, Pd(OAc)2, P(t-Bu)3·HBF4, t-BuONa | Nucleophilic Substitution (Buchwald-Hartwig) | 2-(10H-Phenoxazin-10-yl)-9H-thioxanthen-9-one | nih.gov |

| 3-Chloro-10,10-dioxide-thioxanthen-9-one | Piperidine/Piperazine, K2CO3, DMF (microwave) | Nucleophilic Substitution | 3-Piperidin-1-yl/piperizin-1-yl-thioxanthen-9-ones | nih.gov |

| 1-Fluoro-4-methyl-9H-thioxanthen-9-one | Amines | Not specified | Amine derivatives | nih.gov |

Metal-Catalyzed Organic Transformations

The synergy between thioxanthen-9-one-based photocatalysts and transition metal catalysis has opened new avenues for chemical bond formation under mild conditions. This dual catalytic approach often involves the thioxanthone derivative acting as a photosensitizer that, upon light absorption, initiates or facilitates the catalytic cycle of a metal complex.

Nickel-Catalyzed Cross-Coupling Reactions

Thioxanthen-9-one and its derivatives have proven to be highly effective photosensitizers in a variety of nickel-catalyzed cross-coupling reactions. These transformations benefit from the ability of the excited triplet state of the thioxanthone to engage in energy or electron transfer with the nickel catalyst, promoting key steps in the catalytic cycle. While specific data for 1,4-dimethyl-9H-thioxanthen-9-one is limited, the principles are well-established with the parent compound and other substituted analogues.

Aryl Esterification: Visible-light-driven, nickel-catalyzed esterification of carboxylic acids with aryl bromides has been successfully achieved using thioxanthen-9-one as a triplet photosensitizer. This methodology provides a valuable route to aryl esters, which are important structural motifs in pharmaceuticals and materials science. The proposed mechanism involves the initial oxidative addition of the aryl bromide to a Ni(0) species, followed by transmetalation with the carboxylate. The key step facilitated by the photocatalyst is the energy transfer from the excited triplet state of the thioxanthen-9-one to the aryl-Ni(II)-carboxylate intermediate, which then undergoes reductive elimination to furnish the desired ester product and regenerate the Ni(0) catalyst.

P(O)–C(sp²) Coupling: The formation of a phosphorus-carbon bond is another significant transformation where the dual catalytic system of thioxanthen-9-one and nickel has been employed. nih.govorganic-chemistry.org This reaction enables the coupling of H-phosphine oxides or H-phosphites with (hetero)aryl halides to produce arylphosphine oxides and arylphosphonates, respectively. nih.govorganic-chemistry.org The reaction proceeds under visible light irradiation and demonstrates a broad tolerance for various functional groups. nih.govorganic-chemistry.org Mechanistic studies suggest that the photoexcited thioxanthen-9-one activates the H-phosphine oxide or H-phosphite, leading to the formation of a phosphorus-centered radical. organic-chemistry.org This radical then enters the nickel catalytic cycle to afford the C-P coupled product. organic-chemistry.org The reaction is efficient and can be performed on a gram scale, highlighting its practical utility. nih.govorganic-chemistry.org

| Aryl Halide | Phosphorus Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Diphenylphosphine oxide | (4-Cyanophenyl)diphenylphosphine oxide | 92 | nih.govorganic-chemistry.org |

| 4-Bromoacetophenone | Diphenylphosphine oxide | (4-Acetylphenyl)diphenylphosphine oxide | 85 | nih.govorganic-chemistry.org |

| Methyl 4-bromobenzoate | Diphenylphosphine oxide | Methyl 4-(diphenylphosphoryl)benzoate | 88 | nih.govorganic-chemistry.org |

| 4-Iodotoluene | Diethyl phosphite | Diethyl p-tolylphosphonate | 75 | nih.govorganic-chemistry.org |

Note: The data presented is for the parent thioxanthen-9-one, as specific data for the 1,4-dimethyl derivative was not available in the cited literature.

Photoinduced Merger Reactions with Metal Complexes

The concept of photoinduced merger reactions involves the combination of a photoredox catalyst with another catalytic cycle, often involving a transition metal, to achieve transformations that are not readily accessible by either catalyst alone. Thioxanthen-9-one and its derivatives are excellent candidates for such reactions due to their favorable photophysical properties, including high triplet energy and long triplet lifetimes, which allow for efficient energy transfer to metal complexes. rsc.org

In these merged catalytic systems, the excited state of the thioxanthone can interact with the metal catalyst in several ways. It can act as a simple energy transfer agent, promoting a specific step in the metal's catalytic cycle, as seen in some nickel-catalyzed cross-couplings. Alternatively, it can engage in single-electron transfer (SET) with the metal center or a substrate bound to the metal, thereby accessing different oxidation states of the metal and enabling novel reaction pathways. While specific examples detailing the use of this compound in this context are not widely reported, its structural similarity to other effective thioxanthone-based photosensitizers suggests its potential applicability in this burgeoning area of catalysis. rsc.org

Photoinduced Chemical Transformations in Organic Synthesis

Beyond its role in metal-catalyzed reactions, this compound, like its parent compound, is expected to be a versatile photocatalyst for a range of purely organic transformations. These reactions leverage the ability of the excited state of the thioxanthone to initiate reactions through energy transfer or electron transfer mechanisms, leading to the formation of radical intermediates.

Visible-light-mediated transformations catalyzed by thioxanthones offer a green and sustainable alternative to traditional methods that often require harsh reagents or high temperatures. For instance, thioxanthen-9-one has been employed to promote [2+2] cycloaddition reactions, including the Paterno-Büchi reaction. rsc.org In such reactions, the thioxanthone absorbs light and, via its triplet state, transfers energy to a substrate, which then undergoes the desired cycloaddition.

Furthermore, thioxanthen-9-one has been utilized in the generation of acyl radicals from aromatic aldehydes. rsc.org These acyl radicals can then participate in various subsequent reactions, demonstrating the power of this photocatalyst to unlock new reactive pathways. The amination of aryl halides with anilines under dual photoredox and nickel catalysis, significantly accelerated by thioxanthen-9-one, highlights another important application, providing access to diarylamines in good yields at room temperature. rsc.orgcdu.edu.au This reaction can even proceed under sunlight, underscoring its environmental credentials. rsc.orgcdu.edu.au

| Aryl Halide | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Aniline | 4-Aminobenzonitrile | 93 | rsc.orgcdu.edu.au |

| 4-Bromoanisole | Aniline | 4-Methoxydiphenylamine | 85 | rsc.orgcdu.edu.au |

| 3-Bromopyridine | Aniline | N-Phenylpyridin-3-amine | 78 | rsc.orgcdu.edu.au |

| 1-Bromonaphthalene | 4-Methylaniline | N-(p-Tolyl)naphthalen-1-amine | 89 | rsc.orgcdu.edu.au |

Note: The data presented is for the parent thioxanthen-9-one, as specific data for the 1,4-dimethyl derivative was not available in the cited literature.

Photophysical and Photochemical Characteristics of 1,4 Dimethyl 9h Thioxanthen 9 One and Analogues

Electronic Absorption and Emission Spectroscopy

The study of how light interacts with molecules is fundamental to understanding their potential applications in various light-driven technologies. For 1,4-dimethyl-9H-thioxanthen-9-one and its related compounds, this involves a detailed analysis of their electronic absorption and emission properties.

UV-Visible Absorption Profiles and Spectral Matching with Light Sources

The UV-visible absorption spectrum of a compound reveals the wavelengths of light it can absorb to move electrons to higher energy levels. Thioxanthone derivatives are known for their strong absorption in the UV region. For instance, thioxanthen-9-one-10,10-dioxide in acetonitrile (B52724) exhibits strong absorption bands at 264 nm and 286 nm, with another band in the visible region at 348 nm. ufba.br The absorption bands observed around 380 nm in many thioxanthone derivatives are attributed to π–π* transitions within the thioxanthone unit. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent and the presence of various substituents on the thioxanthone core. For example, the absorption of thioxanthen-9-one-based compounds is observed in the visible range of 400–500 nm, which aligns well with the emission characteristics of visible light-emitting diodes (LEDs) at 420 nm, 455 nm, and 470 nm. acs.org This spectral matching is crucial for applications in photopolymerization, where the photoinitiator must efficiently absorb the light emitted by the source.

The absorption properties of several thioxanthone derivatives are summarized in the table below:

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Thioxanthen-9-one-10,10-dioxide | Acetonitrile | 264, 286, 348 ufba.br |

| Thioxanthone Derivatives | General | ~380 (π–π*) nih.gov |

| Thioxanthen-9-one-based compounds | General | 400-500 acs.org |

Fluorescence and Phosphorescence Emission Properties

Following the absorption of light, excited molecules can release this energy in the form of light, a process known as luminescence. This can occur from the singlet excited state (fluorescence) or the triplet excited state (phosphorescence).

The emission properties of thioxanthone and its derivatives are highly dependent on the molecular structure and the surrounding environment. For example, some 9,9-dimethylxanthene (B1361183) derivatives exhibit room-temperature phosphorescence with lifetimes ranging from 52 to 601 milliseconds. researchgate.net The phosphorescence spectrum of thioxanthen-9-one-10,10-dioxide in an EPA (ether/isopentane/ethanol) glass at 77 K shows a triplet energy of 66.3 kcal mol⁻¹, calculated from the 0,0 emission band at 432 nm. ufba.br This clear vibrational resolution is characteristic of a triplet excited state with nπ* character. ufba.br

In protic solvents, the dominant deactivation process for the first singlet excited state (S₁) of thioxanthone is the formation of an S₁-complex, which can then deactivate through fluorescence with a quantum yield of approximately 0.4-0.5, or through intersystem crossing to the triplet state. researchgate.net

Molar Extinction Coefficients

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. Thioxanthone derivatives are characterized by high molar extinction coefficients, indicating they are very efficient at absorbing light. acs.org For example, the photoinitiator TX-MPA has an excellent absorption property in the visible range with a molar extinction coefficient (ε) of 3576 L/mol·cm at 480 nm. researchgate.net The high molar extinction coefficients of these compounds are a key feature for their use as photoinitiators. acs.org

Excited State Dynamics and Energetics

The behavior of a molecule after it has absorbed light is governed by its excited-state dynamics. This includes processes like intersystem crossing and the lifetime and energy of its triplet state.

Intersystem Crossing (ISC) Efficiency

Intersystem crossing (ISC) is a process where a molecule in a singlet excited state transitions to a triplet excited state. Aromatic ketones are known for their efficient ISC. chemrxiv.org Xanthone (B1684191) (9H-xanthen-9-one), a related compound, exhibits one of the fastest ISC rates at approximately 1.5 picoseconds, with a quantum yield close to unity. researchgate.netnih.gov This rapid ISC is a key characteristic that makes these compounds effective triplet photosensitizers.

The mechanism for this ultrafast ISC in xanthone follows El-Sayed's rule and involves a sequential process:

Internal conversion from the initially excited ¹ππ* state to the ¹nπ* state (in approximately 85-140 femtoseconds). chemrxiv.orgresearchgate.netnih.gov

Intersystem crossing from the ¹nπ* state to the ³ππ* state (in about 1.8-2.0 picoseconds). chemrxiv.orgresearchgate.netnih.gov

Internal conversion from the ³ππ* state to the lowest triplet state, ³nπ* (in approximately 27 picoseconds). chemrxiv.orgresearchgate.net

This efficient cascade ensures a high population of the triplet state.

Triplet State Lifetime and Energy Characteristics

The triplet state is crucial for many photochemical reactions. Its lifetime and energy are key parameters determining its reactivity. The triplet state of thioxanthen-9-one (B50317) (TX) can be observed through transient absorption spectroscopy. researchgate.netustc.edu.cn

The triplet lifetime of thioxanthone derivatives can vary significantly depending on the solvent and substituents. For instance, the triplet lifetime of thioxanthen-9-one-10,10-dioxide in a degassed acetonitrile solution is 11 microseconds. ufba.br In another study, the triplet lifetime of TX in various solvents ranged from 4.0 to 19.9 microseconds. researchgate.net After pulsed laser excitation at 355 nm, TX displays a strong triplet absorption at 625 nm with a lifetime of about 30 µs. researchgate.net

The triplet energy of these compounds is also a critical factor. The triplet energy of thioxanthen-9-one-10,10-dioxide was determined to be 66.3 kcal mol⁻¹ from its phosphorescence spectrum. ufba.br This high triplet energy allows it to act as an effective photosensitizer. benchchem.com

The table below summarizes the triplet state properties of some thioxanthone derivatives:

| Compound | Solvent | Triplet Lifetime (τ) | Triplet Energy (ET) |

| Thioxanthen-9-one-10,10-dioxide | Acetonitrile | 11 µs ufba.br | 66.3 kcal mol⁻¹ ufba.br |

| Thioxanthen-9-one (TX) | Various | 4.0 - 19.9 µs researchgate.net | - |

| Thioxanthen-9-one (TX) | Not specified | ~30 µs researchgate.net | - |

The reactivity of the triplet state is influenced by its character (n,π* or π,π). The n,π triplet state is generally more reactive in hydrogen abstraction reactions. ufba.br The triplet state of thioxanthen-9-one has been shown to have contributions from both ³nπ* and ³ππ* states, with the ³ππ* component becoming more significant in more polar solvents. researchgate.netustc.edu.cn

Characterization of Triplet States (e.g., ³nπ, ³ππ states)**

The photophysical behavior of thioxanthones, including this compound, is largely dictated by the nature and relative energies of their lowest excited singlet and triplet states. These are typically of nπ* and ππ* character. The ordering of these states is highly sensitive to the solvent environment. nsf.gov

In non-polar solvents, the lowest excited singlet state is often the ¹nπ* state, which can undergo efficient intersystem crossing (ISC) to the triplet manifold. rsc.org Theoretical studies on thioxanthone (TX) have shown that the lowest lying triplet state is in close proximity to the singlet state, which facilitates internal conversion. rsc.org The two lowest triplet states, one of ³nπ* and one of ³ππ* character, are also close in energy, and their ordering can be solvent-dependent. nsf.gov For instance, in apolar solvents, ultrafast internal conversion from the initially excited ¹ππ* state to the ¹nπ* state is followed by rapid intersystem crossing to the lowest ³ππ* triplet state. rsc.org In contrast, polar solvents tend to stabilize the ππ* state while destabilizing the nπ* state. rsc.org This can lead to a reversal in the state ordering and influence the subsequent photochemical pathways.

The triplet state energies of thioxanthone derivatives can be modulated by extending the π-system, which can be a valuable tool for tuning their photochemical reactivity. nih.gov For example, the triplet energy of a thioxanthone derivative was reported to be 263 kJ mol⁻¹, which was lower than that of a corresponding xanthone derivative (316 kJ mol⁻¹), leading to increased selectivity in a [2+2] photocycloaddition reaction. rsc.org

Table 1: Triplet State Characteristics of Thioxanthone Derivatives

| Compound | Lowest Triplet State | Solvent Dependence | Key Features |

| Thioxanthone | ³ππ* (in apolar solvents) | State ordering is solvent-dependent | Efficient intersystem crossing from ¹nπ rsc.org |

| Thioxanthone | ³nπ or ³ππ | Polar solvents stabilize ππ and destabilize nπ* states nsf.govrsc.org | Close-lying singlet and triplet states rsc.org |

| Isopropylthioxanthone | ³ππ* (T1) and ³nπ* (T2) | Ordering depends on the solvent nsf.gov | T2 phosphoresces at shorter wavelengths than T1 nsf.gov |

Quenching Studies and Energy Transfer Mechanisms

The excited triplet states of thioxanthones are susceptible to quenching by various molecules, leading to energy transfer or chemical reactions. These processes are fundamental to their application as photosensitizers.

Thioxanthones are effective triplet sensitizers, meaning they can absorb light, become excited to a triplet state, and then transfer that triplet energy to an acceptor molecule. This process is crucial in many photochemical reactions, such as [2+2] photocycloadditions and the sensitization of lanthanide-centered emission. rsc.orgnih.govacs.org The efficiency of triplet-triplet energy transfer depends on the triplet energy of the thioxanthone derivative relative to the acceptor molecule. If the triplet energy of the thioxanthone is lower than that of the other reactants, energy transfer is unlikely, and an electron transfer mechanism may be favored. rsc.org

The mechanism of triplet-triplet energy transfer can also be influenced by the nature of the linker connecting the thioxanthone sensitizer (B1316253) to the acceptor. For long or inflexible short linkers, energy transfer may occur from the lower ³ππ* state, while for short and flexible linkers, it can happen from the higher ³nπ* state. rsc.org

The triplet states of thioxanthones are efficiently quenched by a variety of molecules:

Oxygen: Quenching by molecular oxygen is a common process for most organic triplet states, often occurring at near diffusion-controlled rates. acs.orgrug.nl This can lead to the formation of singlet oxygen (O₂ a¹Δg), a highly reactive species. acs.org However, some thioxanthen-9-one-10,10-dioxide derivatives exhibit unusually low oxygen quenching rate constants while still producing singlet oxygen with high quantum yields. acs.org

Conjugated Dienes: Conjugated dienes are also effective quenchers of thioxanthone triplet states. For instance, the quenching rate constant for 1,4-cyclohexadiene (B1204751) is on the order of 10⁹ L mol⁻¹ s⁻¹, which suggests that the lowest energy triplet excited state of the thioxanthone has nπ* character. researchgate.net

Phenols and Amines: Phenols and amines can quench thioxanthone triplets through a mechanism involving the initial formation of a triplet exciplex, followed by a coupled electron/proton transfer. researchgate.net The quenching rate constants for phenols and electron-donating amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) are typically in the range of 10⁹ L mol⁻¹ s⁻¹. researchgate.net

Table 2: Quenching Rate Constants for Thioxanthone Triplet State

| Quencher | Quenching Rate Constant (kq) | Proposed Mechanism |

| 1,4-Cyclohexadiene | ~10⁹ L mol⁻¹ s⁻¹ | Energy Transfer researchgate.net |

| Phenols | ~10⁹ L mol⁻¹ s⁻¹ | Triplet Exciplex, Electron/Proton Transfer researchgate.net |

| Indole | ~10⁹ L mol⁻¹ s⁻¹ | Triplet Exciplex, Electron/Proton Transfer researchgate.net |

| DABCO | ~10⁹ L mol⁻¹ s⁻¹ | Electron Transfer researchgate.net |

| Triethylamine | ~10⁹ L mol⁻¹ s⁻¹ | Electron Transfer researchgate.net |

In the presence of suitable electron donors or acceptors, excited thioxanthones can form exciplexes or charge-transfer intermediates. The formation of a vapor-phase exciplex has been observed between 1,4-dicyanonaphthalene and 2,5-dimethyl-2,4-hexadiene. rsc.org For thioxanthones, interaction with electron donors like amines can lead to the formation of a triplet exciplex, which can then proceed to form radical ions via electron transfer. researchgate.netresearchgate.net This process is a key step in the generation of initiating radicals for photopolymerization. researchgate.net The free energy change (ΔGet) for electron transfer from amines like EDB or NPG to excited thioxanthone derivatives is thermodynamically favorable. mdpi.com

Photogeneration of Reactive Species (e.g., Reactive Oxygen Species, Ketyl Radicals)

Upon irradiation, thioxanthones can generate various reactive species that drive subsequent chemical transformations.

Reactive Oxygen Species (ROS): As mentioned earlier, the quenching of thioxanthone triplet states by molecular oxygen can lead to the formation of singlet oxygen, a type of ROS. acs.orgnih.gov This process is central to photodynamic therapy and the photodynamic inactivation of bacteria. nih.gov

Ketyl Radicals: In the presence of a hydrogen donor, the excited triplet state of a thioxanthone can abstract a hydrogen atom, leading to the formation of a ketyl radical. rsc.org This is a common pathway in the photoreduction of thioxanthones, particularly in the presence of amines or alcohols. researchgate.netresearchgate.net The formation of ketyl radicals is a key step in many photopolymerization processes. researchgate.netrsc.org These ketyl radicals can further react, for instance, with oxygen, which can reduce oxygen inhibition during polymerization. researchgate.netrsc.org However, they can also act as terminating agents in the polymerization reaction. researchgate.net

Photoreduction and Photooxidation Processes

Thioxanthones can undergo both photoreduction and photooxidation reactions depending on the reaction conditions and the presence of suitable reactants.

Photoreduction: The photoreduction of thioxanthones often proceeds via the abstraction of a hydrogen atom by the excited triplet state, leading to the formation of a ketyl radical. rsc.org This is particularly efficient in the presence of hydrogen donors like amines or alcohols. researchgate.netresearchgate.net For example, laser flash photolysis of thioxanthone in the presence of alcohols like methanol, ethanol, or 2-propanol results in the formation of the thioxanthone ketyl radical. researchgate.net The efficiency of this process depends on the stability of the radical derived from the alcohol. researchgate.net

Photooxidation: While photoreduction is a more commonly studied pathway for thioxanthones, they can also participate in photooxidation processes. For instance, the excited triplet state of a thioxanthone can be reduced by an electron donor like a tertiary amine, forming the corresponding radical anion. rsc.org This radical anion can then act as a reductant in subsequent steps, for example, in nickel-catalyzed cross-coupling reactions. rsc.org

Solvent Effects on Photophysical Properties and Reactivity of this compound and Analogues

The solvent environment plays a critical role in modulating the photophysical and photochemical behavior of thioxanthone derivatives, including this compound. The polarity, viscosity, and specific interactions of the solvent with the solute molecule can significantly alter the energies of the ground and excited states, thereby influencing absorption and emission characteristics, quantum yields, and the efficiencies of various deactivation pathways.

The photophysical properties of thioxanthones are governed by the relative energies of their lowest singlet (S₁) and triplet (T₁) excited states, which can be of nπ* or ππ* character. The nπ* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the ππ* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The nature of the lowest excited state is highly sensitive to the solvent environment.

In non-polar solvents, the lowest excited singlet state (S₁) of many thioxanthones is typically of nπ* character. However, with increasing solvent polarity, the ππ* state is stabilized to a greater extent than the nπ* state, which can lead to a reversal in the energy ordering of these states. This change in the nature of the lowest excited state has profound consequences for the photophysical and photochemical properties of the molecule.

Solvent-Dependent Absorption and Emission

The absorption and emission spectra of thioxanthone and its derivatives exhibit solvatochromism, which is a shift in the position of the spectral bands with a change in the solvent polarity. For the parent compound, thioxanthen-9-one, an increase in solvent polarity generally leads to a blue shift (hypsochromic shift) of the nπ* absorption band and a red shift (bathochromic shift) of the ππ* absorption band. nih.govacs.org The fluorescence emission of thioxanthones is also sensitive to the solvent environment. In protic solvents, such as alcohols, the formation of hydrogen bonds with the carbonyl group can lead to significant changes in the emission properties. researchgate.net

Table 1: Expected Solvent Effects on the Absorption and Fluorescence Maxima of a Typical Thioxanthone Derivative

| Solvent | Polarity (Dielectric Constant, ε) | Expected Absorption Maximum (λ_abs, nm) | Expected Fluorescence Maximum (λ_em, nm) |

| Cyclohexane | 2.02 | ~380 (nπ), ~365 (ππ) | ~405 |

| Toluene | 2.38 | ~382 (nπ), ~368 (ππ) | ~415 |

| Acetonitrile | 37.5 | ~375 (nπ), ~375 (ππ) | ~450 |

| Methanol | 32.7 | ~370 (nπ), ~380 (ππ) | ~460 |

Note: The data in this table is illustrative and based on general trends for thioxanthones. Specific values for this compound may vary.

Solvent Influence on Intersystem Crossing and Quantum Yields

The efficiency of intersystem crossing (ISC), the process by which a molecule in an excited singlet state transitions to a triplet state, is highly dependent on the energy gap between the involved singlet and triplet states, as dictated by El-Sayed's rule. Solvents can alter this energy gap and thus modulate the ISC rate and the triplet quantum yield (Φ_T). For thioxanthone in non-polar solvents, where the S₁ state is of nπ* character, ISC to a nearby T₁ (ππ) state is generally efficient. In polar solvents, where the S₁ state may become ππ in nature, the ISC efficiency can be affected.

The fluorescence quantum yield (Φ_F) is also influenced by the solvent. In many cases, an increase in solvent polarity leads to a decrease in Φ_F due to the increased rate of non-radiative decay processes. For the parent thioxanthen-9-one, the fluorescence quantum yield is generally low in most organic solvents.

Solvent Effects on Photochemical Reactivity

The triplet state of thioxanthones is a key intermediate in many of their photochemical reactions, including photoinitiating polymerization and hydrogen abstraction reactions. The reactivity of the triplet state is influenced by its electronic character (nπ* or ππ*) and its energy, both of which are solvent-dependent.

A triplet state with more nπ* character is generally more reactive in hydrogen abstraction reactions. In contrast, a triplet state with more ππ* character may be more prone to energy transfer or electron transfer processes.

The quenching of the triplet state of thioxanthen-9-one by various substrates, such as amines, has been shown to be influenced by the solvent. researchgate.net In the presence of diphenylamine (B1679370) (DPA), the quenching of the triplet state of thioxanthen-9-one occurs efficiently via electron transfer, leading to the formation of the thioxanthen-9-one radical anion and the diphenylamine radical cation. nih.gov While the electron transfer rate itself may show insignificant solvent effects, the subsequent decay dynamics of the resulting radical ions are dependent on the solvent. nih.gov

Table 2: Expected Quenching Rate Constants of the Triplet State of a Typical Thioxanthone by an Amine in Different Solvents

| Solvent | Quenching Rate Constant (k_q, M⁻¹s⁻¹) |

| Benzene (B151609) | ~5 x 10⁹ |

| Acetonitrile | ~8 x 10⁹ |

| Methanol | ~7 x 10⁹ |

Note: The data in this table is illustrative and based on general trends for thioxanthones. Specific values for this compound may vary.

Computational and Theoretical Studies on Thioxanthen 9 One Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For thioxanthen-9-one (B50317) derivatives, these calculations elucidate the distribution of electrons and energy levels, which are key determinants of chemical behavior.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic transitions and reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. irjweb.com Theoretical investigations on thioxanthene (B1196266) derivatives, such as 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, have shown that calculations of HOMO and LUMO energies can reveal the occurrence of charge transfer within the molecule. nih.gov In these complex molecules, the HOMO is often localized on one part of the structure while the LUMO is on another, facilitating intramolecular charge transfer upon excitation. researchgate.netnih.gov For the thioxanthen-9-one core, the HOMO is typically associated with the electron-rich sulfur-containing ring system, while the LUMO is often centered on the electron-deficient carbonyl group and adjacent aromatic rings. The introduction of methyl groups at the 1 and 4 positions would be expected to slightly raise the HOMO energy level due to their electron-donating inductive effect, potentially leading to a modest decrease in the HOMO-LUMO gap compared to the unsubstituted thioxanthen-9-one.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; related to the electron affinity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests higher reactivity. irjweb.comaimspress.com |

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules due to its balance of accuracy and computational cost. aimspress.comtandfonline.com DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and calculate various molecular properties. nih.gov

A study on 1-Hydroxy-3,4-dimethyl-thioxanthen-9-one (HDT), a compound structurally related to 1,4-dimethyl-9H-thioxanthen-9-one, employed DFT calculations at the B3LYP/6-31G(d) level of theory. tandfonline.com This study successfully optimized the molecular geometry, including bond lengths and angles, and calculated the IR spectrum, which was in good agreement with experimental data. tandfonline.com Furthermore, DFT was used to calculate the oxidation potential of HDT, yielding a theoretical value that closely matched the experimental value obtained from cyclic voltammetry. tandfonline.com This demonstrates the power of DFT in predicting the electrochemical properties of thioxanthen-9-one derivatives. tandfonline.com Such calculations provide a detailed picture of the electron density distribution and are instrumental in understanding the molecule's reactivity towards electrophiles and nucleophiles. nih.govtandfonline.com

Table 2: DFT Calculated Properties for 1-Hydroxy-3,4-dimethyl-thioxanthen-9-one (HDT)

| Property | Method | Finding | Reference |

| Geometry Optimization | B3LYP/6-31G(d) | Calculated optimized bond lengths and bond angles. | tandfonline.com |

| Vibrational Spectrum | B3LYP/6-31G(d) | Calculated IR frequencies used for the assignment of the experimental spectrum. | tandfonline.com |

| Oxidation Potential | B3LYP/6-31G(d) | Theoretical value of 1214 mV, showing excellent agreement with the experimental value. | tandfonline.com |

Excited State Calculations and Dynamics

The interaction of thioxanthen-9-one derivatives with light is crucial for their application as photoinitiators. mdpi.comsigmaaldrich.com Computational methods, particularly Time-Dependent DFT (TD-DFT), are essential for modeling their behavior in electronically excited states. researchgate.netrsc.org

TD-DFT calculations can predict the energies of singlet (S₁) and triplet (T₁) excited states, which are fundamental to constructing Jablonski diagrams and understanding photochemical pathways. acs.org For many thioxanthen-9-one derivatives, absorption of light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a lower-energy triplet state (T₁). chemicalbook.com The efficiency of this ISC is a key factor in their performance as triplet photosensitizers.

Studies on 2,4-diethyl-thioxanthen-9-one derivatives have determined the energies of their excited states. mdpi.com For example, the singlet excited state energy (E(S₁)) can be established from the intersection of the absorption and emission spectra. acs.org These values, along with the triplet state energies, are critical for predicting the feasibility of subsequent photochemical reactions. mdpi.com

Computational modeling is used to investigate the mechanisms of photoinduced processes, such as electron transfer and energy transfer, which are central to the function of thioxanthen-9-one-based photoinitiating systems. mdpi.comacs.org The feasibility of an electron transfer reaction can be predicted by calculating the Gibbs free energy change (ΔGet) using the Rehm-Weller equation, which incorporates the excited state energy of the photosensitizer and the redox potentials of the electron donor and acceptor. mdpi.com

For various 2,4-diethyl-thioxanthen-9-one derivatives acting as photosensitizers, ΔGet values for electron transfer to co-initiators like diphenyliodonium (B167342) salt (IOD) have been calculated. mdpi.com Consistently negative ΔGet values, often ranging from -0.91 to -1.09 eV for the singlet state, indicate that the electron transfer process is thermodynamically favorable. mdpi.com These calculations are vital for designing efficient photoinitiating systems by ensuring favorable energetics for the desired reaction pathway. mdpi.comacs.org

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. These methods are particularly useful for understanding how thioxanthen-9-one derivatives interact with other molecules or biological targets.

One powerful technique is the 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method known as Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA has been used to establish correlations between the three-dimensional steric and electrostatic fields of thioxanthen-9-one derivatives and their biological activity. nih.gov In a study on a series of antitumor thioxanthen-9-ones, a template molecular model was developed based on X-ray crystallography data, and the geometries of other compounds in the series were optimized using semiempirical molecular orbital methods like PM3. nih.gov By aligning the structures and calculating their interaction fields, the CoMFA model could successfully correlate molecular properties with in vivo antitumor activity against pancreatic cancer cells. nih.gov Such models are invaluable in medicinal chemistry for guiding the design of new, more potent analogues.

Solvent Environment Models (e.g., Microsolvation, Conductor-like Screening Models)

To understand how solvents affect the behavior of thioxanthen-9-one systems, computational models are employed. The Conductor-like Screening Model (COSMO) is a prominent method used to simulate the electrostatic interaction between a molecule and a solvent. molpro.netwikipedia.org This model treats the solvent as a dielectric continuum, which simplifies calculations while providing significant insights. wikipedia.orgopenmopac.net

COSMO works by creating a cavity around the solute molecule, and the surface of this cavity is segmented to calculate the charge distribution. wikipedia.org This approach is particularly advantageous for large and irregularly shaped molecules. wikipedia.org A variation of this model, known as COSMO-RS (Conductor-like Screening Model for Real Solvents), extends the concept to predict thermodynamic properties in real solvents by considering the interactions between molecular surface segments. bohrium.com This method can even account for specific interactions like hydrogen bonding without the need for explicit solvent molecules in the calculation, which is a significant advantage over other models. nih.gov

The photophysical and photochemical behavior of thioxanthen-9-one is influenced by the solvent. ustc.edu.cn In different solvents, the triplet state of thioxanthen-9-one shows two components, a 3nπ* and a 3ππ* state, with the latter becoming more dominant in more polar solvents. ustc.edu.cn

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a compound with its biological activity or a specific property. researchgate.net For xanthone (B1684191) derivatives, which are structurally related to thioxanthen-9-ones, QSAR models have been developed to predict their anticancer activity. nih.gov These models have shown a high degree of accuracy, with regression coefficients indicating a strong correlation between the descriptors and the observed activity. nih.gov

Key molecular descriptors that have been found to be significant in these QSAR models include:

Dielectric Energy: Reflects the electrostatic properties of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the compound.

Shape Index: A descriptor of the molecule's three-dimensional shape.

Solvent-Accessible Surface Area: The surface area of the molecule that is accessible to a solvent. nih.gov

These studies provide a framework for designing new derivatives with potentially enhanced properties. nih.govrsc.org

Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. biointerfaceresearch.com This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target, such as a protein or enzyme. biointerfaceresearch.comnih.gov

For thioxanthen-9-one derivatives, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For instance, studies have investigated the binding of thioxanthone derivatives to the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) proteins, which are implicated in cancer. scielo.brresearchgate.net The results of these studies, often presented as binding energies, indicate the strength of the interaction between the ligand and the protein. scielo.brresearchgate.net

Docking studies have revealed that specific substitutions on the thioxanthone scaffold can significantly enhance binding affinity. researchgate.net For example, the addition of hydroxyl and chloro groups to 1-hydroxythioxanthone was found to improve its interaction with the EGFR active site. researchgate.net These studies also identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.netnih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Epoxy-thioxanthone Derivatives | PDGFR | -7.12 to -9.81 | Not specified |

| Epoxy-thioxanthone Derivatives | EGFR | -7.24 to -8.06 | Stronger interaction than native ligand |

| 1-hydroxythioxanthone | EGFR | Not specified | Hydrogen bonding with MET769 |

| 2-chloro-1-hydroxythioxanthone | EGFR | Lower than 1-hydroxythioxanthone | Hydrogen bonding with MET769 |

| 4-chloro-1-hydroxythioxanthone | EGFR | Lower than 1-hydroxythioxanthone | Hydrogen bonding with MET769 |

Thermodynamic Property Predictions and Intermolecular Interaction Analysis

The thermodynamic properties of a compound govern its behavior in various physical and chemical processes. Computational methods can predict these properties and provide insights into the underlying intermolecular interactions.

Solubility Behavior and Hydrogen Bonding Interactions

The solubility of a compound is a critical property, particularly in the context of its biological applications. The solubility of thioxanthen-9-one is generally low in water but good in organic solvents like ethanol, acetone, and DMSO. solubilityofthings.com The solubility tends to increase with the polarity of the organic solvent. solubilityofthings.com

Computational studies have shown that the solubility behavior of thioxanthen-9-one is primarily driven by enthalpy, and intermolecular interactions, especially hydrogen bonds, play a crucial role. researchgate.net The ability of a solute to form hydrogen bonds with solvent molecules can significantly enhance its solubility. al-kindipublisher.com Conversely, strong intramolecular hydrogen bonds within the solute can hinder solubility. al-kindipublisher.com

Studies on thioxanthone in protic solvents have demonstrated the formation of a complex in the excited state (S1), which is a key deactivation pathway. nih.gov This highlights the importance of specific solute-solvent interactions.

| Solvent | Solubility of Thioxanthen-9-one |

|---|---|

| Water | Insoluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |

Partial Molar Volume and Electronic Polarizability Calculations

While specific data for the partial molar volume and electronic polarizability of this compound were not found in the provided search results, these are important properties that can be calculated using computational methods. The COSMO-RS model, for instance, can be used to derive the chemical potential of a molecule in a solvent, which is a key step in obtaining various thermodynamic properties. bohrium.com The model also considers the electronic polarizability of molecules. bohrium.com These calculations provide a more complete picture of the molecule's behavior in solution.

Applications in Advanced Materials Science and Chemical Synthesis

Photoinitiator Systems for Photopolymerization

Thioxanthone and its derivatives are a cornerstone of photoinitiator chemistry due to their ability to absorb UV and visible light and generate reactive species. They are classified as Type II photoinitiators, typically requiring a co-initiator, such as an amine, to generate the free radicals that trigger polymerization. The general mechanism involves the photo-excited thioxanthone abstracting a hydrogen atom from the co-initiator.

Free-Radical Photopolymerization of Acrylates

Thioxanthone-based systems are highly effective for the free-radical polymerization of acrylate (B77674) monomers, such as trimethylolpropane (B17298) triacrylate (TMPTA). The efficiency of these systems is well-documented for derivatives like 2,4-diethyl-9H-thioxanthen-9-one, which can initiate polymerization upon exposure to visible light LEDs. Specific studies detailing the use of 1,4-dimethyl-9H-thioxanthen-9-one in this capacity are absent from the literature.

Cationic Photopolymerization with Onium Salts

In cationic photopolymerization, thioxanthone derivatives act as photosensitizers for onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts. The onium salts themselves have poor light absorption in the visible spectrum. Thioxanthones absorb the light and transfer energy to the onium salt, causing it to decompose and release a strong acid that initiates the polymerization of monomers like epoxides. While this is a common application for the thioxanthone class, no specific data exists for this compound.

Development of One-Component and Multi-Component Photoinitiating Systems

Research has focused on developing both multi-component systems (typically thioxanthone + amine co-initiator) and one-component systems where the amine functionality is covalently bonded to the thioxanthone molecule. One-component systems are designed to reduce migration and simplify formulations. Studies on 2,4-diethyl-thioxanthen-9-one derivatives demonstrate their effectiveness as one-component initiators. Information regarding this compound's role in such systems is not available.

Applications in UV-Curable Inks, Coatings, and 3D Printing Technologies

The rapid curing ability imparted by thioxanthone photoinitiators makes them crucial for UV-curable inks, coatings, and adhesives. Their expansion into visible light-cured systems has made them vital for the advancement of 3D printing technologies, particularly vat photopolymerization, which can use less expensive LCD screens as a light source. While derivatives like 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one have been successfully used in 3D printing formulations, the use of this compound is not documented.

Tailoring Photoinitiator Structures for Enhanced Performance and Migration Stability

A significant area of research involves modifying the thioxanthone structure to improve performance, such as shifting absorption to longer wavelengths for LED curing and increasing molecular weight to prevent migration. Polymerizable groups (e.g., acrylates) are often added to the thioxanthone molecule to incorporate it into the final polymer network, thereby enhancing migration stability for applications like food packaging inks. There is no available research on such modifications being applied to this compound.

Photocatalysis in Organic Synthesis

Thioxanthen-9-one (B50317) (often abbreviated as TXO) and its derivatives have emerged as a class of powerful metal-free organic photocatalysts. researchgate.net Their utility stems from their excellent photophysical properties, including high triplet energy, a long-lived triplet excited state, and the ability to mediate reactions through various mechanisms like energy transfer, hydrogen atom transfer, or single electron transfer. chemicalbook.com

Photoorganocatalysis and Dual Catalysis Systems

In photoorganocatalysis, a small organic molecule absorbs light and initiates a chemical reaction without being consumed. Thioxanthen-9-one is a benchmark catalyst in this field. researchgate.net Upon absorbing visible or UV light, it transitions to a highly reactive triplet state. From this state, it can transfer its energy to a substrate molecule, activating it for subsequent reactions. This process enables a wide range of chemical transformations under mild conditions, avoiding the need for harsh reagents or high temperatures. researchgate.net

Furthermore, thioxanthen-9-one is highly effective in dual catalysis systems, where it works synergistically with a metal catalyst. rsc.org In these systems, the excited photocatalyst does not interact directly with the substrates but rather engages with the metal catalyst's cycle, often by facilitating a difficult oxidation or reduction step.

Acceleration of Cross-Coupling and Diverse Organic Transformations

Cross-coupling reactions are fundamental transformations in chemistry for forming carbon-carbon and carbon-heteroatom bonds. Thioxanthen-9-one has been shown to significantly accelerate nickel-catalyzed cross-coupling reactions under visible light. rsc.orgrsc.org

Examples of such transformations include:

C-N Cross-Coupling (Amination): In the synthesis of diarylamines, thioxanthen-9-one acts as a photosensitizer that enables the use of visible light to drive the nickel-catalyzed coupling of aryl halides with anilines. The reaction proceeds at room temperature and tolerates a wide variety of functional groups. rsc.org

C-O Cross-Coupling (Esterification): Similarly, thioxanthen-9-one can promote the nickel-catalyzed esterification of carboxylic acids with aryl bromides, providing access to aryl esters under mild, light-driven conditions. rsc.org

Beyond cross-coupling, thioxanthone-based photocatalysis is used for [2+2] cycloadditions, aminosulfonylations, and other complex organic transformations, highlighting its versatility in modern synthetic chemistry. researchgate.net

Table 2: Selected Photocatalytic Applications of the Thioxanthen-9-one Scaffold

| Reaction Type | Catalyst System | Role of Thioxanthen-9-one | Outcome | Reference |

| Amination of Aryl Halides | Thioxanthen-9-one / Nickel | Triplet Photosensitizer | Efficient synthesis of diarylamines at room temperature | rsc.org |

| Esterification of Aryl Halides | Thioxanthen-9-one / Nickel | Triplet Photosensitizer | Synthesis of aryl esters under visible light | rsc.org |

| [2+2] Cycloadditions | Thioxanthen-9-one | Triplet Energy Transfer Catalyst | Formation of cyclobutane (B1203170) rings from alkenes | researchgate.net |

| Oxidation of Sulfides | Thioxanthen-9-one / H₂O₂ | Reagent/Catalyst | Chemoselective oxidation to sulfoxides | chemicalbook.com |

Functional Materials and Surface Modification

The ability of thioxanthen-9-one derivatives to initiate chemical reactions upon light exposure makes them valuable components in the creation of functional materials, particularly for coatings and advanced manufacturing. Isopropylthioxanthone (ITX), a mixture of 2- and 4-isomers, is a widely used photoinitiator for this purpose. sigmaaldrich.com

When exposed to UV radiation, these molecules break down into free radicals, which can initiate the polymerization of liquid resins, turning them into solid polymers. This process, known as photopolymerization, is the basis for UV-curing inks, protective wood and paper coatings, and certain types of 3D printing. sigmaaldrich.commdpi.com Derivatives of thioxanthen-9-one are selected for their high sensitivity and efficiency in converting light into chemical energy for these applications. The specific substitution pattern on the thioxanthone ring, such as with methyl or ethyl groups, can fine-tune the absorption properties to match the emission spectra of different light sources like LEDs. mdpi.com

Fluorescent Probes and Dyes for Imaging and Sensing Applications

Similarly, no scientific literature could be found that describes the use of This compound as a fluorescent probe or dye for imaging and sensing applications. The thioxanthen-9-one core structure is known to be a component of some fluorescent molecules, but specific studies detailing the synthesis, photophysical properties, and application of the 1,4-dimethyl derivative in this context are absent from the searched scientific databases.

Chemical Intermediates for Synthesizing Diverse Heterocyclic Compounds

The role of This compound as a chemical intermediate for the synthesis of diverse heterocyclic compounds is not specifically documented. The thioxanthen-9-one scaffold is a recognized building block in organic synthesis for creating more complex molecules. nih.gov However, examples of reactions and resulting heterocyclic structures originating specifically from This compound could not be located in the available research.

Exploration of Biological Interactions and Mechanistic Insight

Antimicrobial Activity Mechanisms of Thioxanthone Derivatives

Thioxanthone derivatives have demonstrated notable potential as antimicrobial agents. Their mechanisms of action are multifaceted, often involving the disruption of fundamental bacterial processes. Research has shown that these compounds possess intrinsic antibacterial properties and can also act synergistically with existing antibiotics to combat resistant strains. nih.gov

The antimicrobial efficacy of thioxanthones is linked to their ability to interfere with bacterial growth and survival mechanisms. nih.gov While the precise mechanisms for the entire class are still under investigation, studies on various derivatives suggest that their activity may stem from the ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with cellular signaling pathways like quorum-sensing, which bacteria use to coordinate group behaviors. nih.gov The structural versatility of the thioxanthone core allows for chemical modifications that can enhance potency and broaden the spectrum of activity against different bacterial species.

Modulation of Cellular Pathways and Efflux Pump Inhibition

Thioxanthone derivatives are significant modulators of various cellular pathways, a characteristic that underpins their therapeutic potential in diverse areas, including infectious diseases and oncology. A primary focus of research has been their ability to interact with and inhibit efflux pumps, which are transmembrane proteins responsible for extruding a wide range of compounds from the cell. nih.gov This activity is crucial for overcoming multidrug resistance (MDR) in both bacterial and cancer cells.

A key mechanism of antimicrobial resistance is the overexpression of efflux pumps that expel antibiotics from the bacterial cell before they can reach their target. Thioxanthones have emerged as promising efflux pump inhibitors (EPIs). nih.gov They have been investigated for their ability to block major bacterial efflux systems, including the NorA pump, prevalent in Gram-positive bacteria like Staphylococcus aureus, and the AcrAB-TolC system, a critical efflux pump in Gram-negative bacteria such as Escherichia coli. nih.govnih.gov By inhibiting these pumps, thioxanthone derivatives can restore the efficacy of antibiotics that are otherwise rendered ineffective. Real-time ethidium (B1194527) bromide accumulation assays have suggested potential bacterial efflux pump inhibition by thioxanthones, a novel finding for this class of compounds. nih.gov

In mammalian cells, particularly cancer cells, the overexpression of the P-glycoprotein (P-gp) efflux pump is a major cause of multidrug resistance. Thioxanthone derivatives have been extensively studied as modulators of P-gp. nih.govnih.gov Their interaction is complex, with different derivatives acting as either inhibitors or inducers/activators of P-gp. nih.govresearchgate.net As inhibitors, they can block the pump's activity, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs. nih.gov Conversely, some thioxanthones can induce or activate P-gp, a mechanism that could be harnessed to protect healthy cells from toxins. researchgate.net The ability of aminated thioxanthones to act as dual inhibitors of P-gp and tumor cell growth highlights their potential in developing new strategies to overcome MDR in cancer. nih.gov

Table 1: Interaction of Selected Thioxanthone Derivatives with P-glycoprotein (P-gp)

| Compound/Derivative Class | Type of Interaction | Observed Effect | Reference |

| Aminated Thioxanthones (ATxs) | Inhibition | Overcomes multidrug resistance in cancer cells. nih.gov | nih.gov |

| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one | P-gp and Cell Growth Inhibition | Potent inhibition of P-gp and tumor cell growth. nih.gov | nih.gov |

| General Thioxanthone Derivatives | Modulation (Inhibition or Induction/Activation) | Can either block or enhance P-gp activity depending on the specific derivative. nih.govresearchgate.net | nih.govresearchgate.net |

This table is based on data for the broader class of thioxanthone derivatives.

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Certain thioxanthone analogues have been identified as inhibitors of mammalian topoisomerase II. nih.gov These compounds can interfere with the enzyme's catalytic cycle, leading to the stabilization of DNA-enzyme cleavage complexes. nih.gov This results in irreversible DNA strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. nih.gov The mechanism often involves the drug intercalating into the DNA, which then affects the interaction between DNA and the topoisomerase enzyme. This dual action of DNA binding and enzyme inhibition underscores the potential of thioxanthone derivatives as anticancer agents.

Autophagy and apoptosis are two fundamental and interconnected cellular processes that regulate cell fate. nih.gov Autophagy is a catabolic process for degrading and recycling cellular components, which can act as a pro-survival mechanism under stress. nih.gov Apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. nih.gov Studies have shown that some thioxanthone derivatives can modulate both pathways. For instance, a specific hit thioxanthone, TXA1, was found to induce autophagy in melanoma cells at its GI50 concentration and trigger apoptosis at higher concentrations. nih.gov This modulation of autophagy can decrease cancer cell viability, suggesting that targeting this pathway with thioxanthone derivatives could be a viable anticancer strategy. nih.gov The interplay is complex, as autophagy can sometimes protect cancer cells from therapy-induced apoptosis, and its inhibition can enhance the efficacy of apoptotic activators. nih.govresearchgate.netoncotarget.com

In Vitro Metabolic Studies of Thioxanthone Derivatives

Understanding the metabolic fate of thioxanthone derivatives is crucial for their development as therapeutic agents. In vitro metabolic studies, typically using liver microsomes or subcellular preparations from rats and humans, are employed to identify potential metabolites. researchgate.netnih.gov For example, the metabolism of 2-isopropyl-9H-thioxanthen-9-one (2-ITX), a compound structurally related to the thioxanthone class, has been studied in detail. These investigations revealed that metabolism is primarily directed towards the isopropyl moiety and the sulfur atom, leading to the formation of several polar metabolites. nih.gov A key finding was the formation of a reactive epoxide metabolite, which was confirmed by the identification of its corresponding 1,2-diol hydrolysis product. nih.gov Such studies are critical as the resulting metabolites could have different biological activities or toxicological profiles compared to the parent compound. researchgate.netnih.gov

Involvement in Biochemical Pathways

Thioxanthenone structures can participate in specific biochemical processes, notably those involving sulfur metabolism and as precursors in the synthesis of other complex heterocyclic compounds.

Biodesulfurization (BDS) is a microbial process that removes sulfur from organosulfur compounds found in fossil fuels. nih.govnih.gov This process is an alternative to conventional hydrodesulfurization (HDS), which is less effective against heterocyclic sulfur compounds like dibenzothiophene (B1670422) (DBT) and its derivatives. nih.govnih.gov

The most studied biodesulfurization pathway is the "4S pathway," named for the four key enzymatic steps. nih.govnih.gov This pathway specifically cleaves carbon-sulfur bonds without degrading the carbon skeleton of the fuel molecule. nih.gov The process begins with two sequential oxidations of the sulfur atom, catalyzed by a monooxygenase, converting the thiophene (B33073) derivative first to a sulfoxide (B87167) and then to a sulfone. nih.govresearchgate.net Subsequent enzymatic steps cleave the C-S bonds, releasing the sulfur as sulfite (B76179) or sulfate (B86663) and leaving a hydroxylated hydrocarbon product. nih.gov Given that 1,4-dimethyl-9H-thioxanthen-9-one is a thiophenic compound, it is a potential substrate for microorganisms possessing the 4S pathway enzymes, where its sulfur atom would be targeted for oxidation and eventual removal.

Table 2: The General Steps of the 4S Biodesulfurization Pathway

| Step | Substrate | Enzyme(s) | Product | Reference |

|---|---|---|---|---|